molecular formula C16H11FINO B6273646 8-(benzyloxy)-7-fluoro-5-iodoquinoline CAS No. 1973491-04-1

8-(benzyloxy)-7-fluoro-5-iodoquinoline

Cat. No.: B6273646
CAS No.: 1973491-04-1
M. Wt: 379.2
InChI Key:
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Description

8-(Benzyloxy)-7-fluoro-5-iodoquinoline is a quinoline derivative that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound features a quinoline core substituted with benzyloxy, fluoro, and iodo groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis, which involves the cyclization of aniline derivatives with carbonyl compounds.

    Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzylic halide reacts with the hydroxyl group on the quinoline core.

    Fluorination and iodination:

Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8-(Benzyloxy)-7-fluoro-5-iodoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinoline core or the benzyloxy group.

    Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can undergo Suzuki-Miyaura or Heck coupling reactions, where the iodo group is replaced by various aryl or vinyl groups using palladium catalysts.

Scientific Research Applications

8-(Benzyloxy)-7-fluoro-5-iodoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-7-fluoro-5-iodoquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the quinoline core .

Comparison with Similar Compounds

8-(Benzyloxy)-7-fluoro-5-iodoquinoline can be compared with other quinoline derivatives such as:

Properties

CAS No.

1973491-04-1

Molecular Formula

C16H11FINO

Molecular Weight

379.2

Purity

95

Origin of Product

United States

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